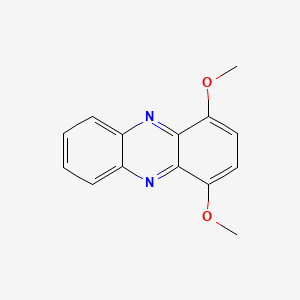![molecular formula C20H18O5 B14725063 [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate CAS No. 10499-08-8](/img/structure/B14725063.png)
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is structurally characterized by the presence of a chromenyl group attached to a phenyl acetate moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through acetylation of the hydroxyl group at the 7-position of the coumarin ring, followed by esterification with phenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is used as a precursor for the synthesis of various coumarin derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine
In medicine, coumarin derivatives are investigated for their anticoagulant, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of dyes, perfumes, and optical brighteners due to its fluorescent properties .
Mécanisme D'action
The mechanism of action of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct biological and chemical properties. This compound’s acetyl groups enhance its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
10499-08-8 |
|---|---|
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C20H18O5/c1-12-19(15-4-7-17(8-5-15)24-13(2)21)10-16-6-9-18(25-14(3)22)11-20(16)23-12/h4-12H,1-3H3 |
Clé InChI |
DNZGBFXOVKCJMO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


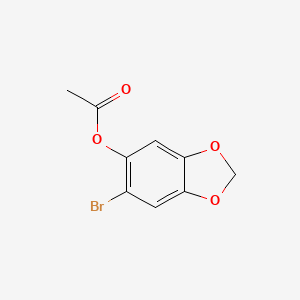


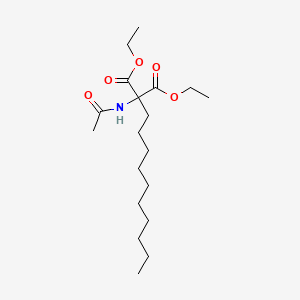

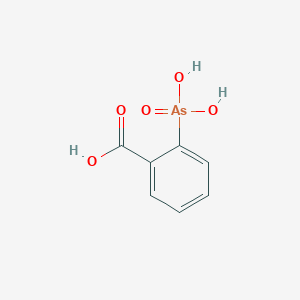
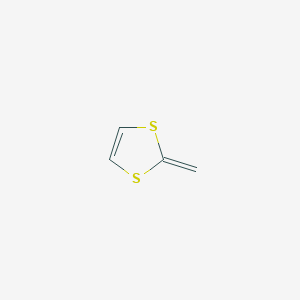
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
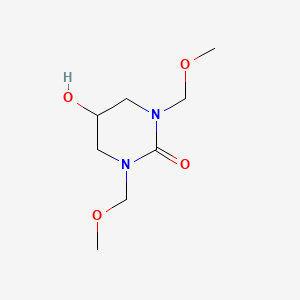
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
